molecular formula C10H18O3 B1615037 Methyl 7-methyl-4-oxooctanoate CAS No. 53663-32-4

Methyl 7-methyl-4-oxooctanoate

Cat. No.: B1615037
CAS No.: 53663-32-4
M. Wt: 186.25 g/mol
InChI Key: ZAJPNCMTUVTHIM-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxooctanoate is a chemical compound of interest in organic synthesis and research development. While specific studies on this exact compound are limited, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity . Related beta-keto ester compounds are frequently employed in multi-step synthetic pathways, including cyclization reactions, to create pharmacologically relevant structures . Researchers may find value in its application for developing novel compounds in medicinal and synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

53663-32-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 7-methyl-4-oxooctanoate

InChI

InChI=1S/C10H18O3/c1-8(2)4-5-9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

ZAJPNCMTUVTHIM-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)CCC(=O)OC

Canonical SMILES

CC(C)CCC(=O)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 7-methyl-4-oxooctanoate with key analogues based on functional groups, molecular complexity, and applications:

Compound Molecular Features Key Properties Applications Source
This compound Branched C8 chain; 4-oxo; 7-methyl; ester group Likely moderate polarity due to ketone and ester; reactive at C4 Potential intermediate in organic synthesis or pharmaceuticals Inferred
Methyl 4-oxoretinoate Polyunsaturated chain; 4-oxo; retinoid backbone High reactivity due to conjugated double bonds; photosensitive Pharmaceutical research (e.g., retinoid analogs)
Methyl 4-methoxyacetoacetate 4-methoxy; 3-oxo; linear C4 chain Enhanced stability from methoxy group; keto-enol tautomerism Synthetic precursor for heterocycles, agrochemicals
Sandaracopimaric acid methyl ester Diterpenoid skeleton; carboxylic acid methyl ester High molecular weight; lipophilic; resistant to oxidation Resin chemistry; antimicrobial studies
Fatty Acid Methyl Esters (FAMEs) Linear or branched chains; ester groups Variable polarity; analyzed via GCMS Biofuels, biomarkers, dietary supplements

Key Comparisons :

  • Reactivity: this compound’s 4-oxo group makes it more reactive toward nucleophiles compared to non-ketonic esters like methyl butanoate (). However, it lacks the conjugated polyene system of methyl 4-oxoretinoate (), which undergoes rapid photodegradation. Unlike methyl 4-methoxyacetoacetate (), the absence of a methoxy group in this compound may reduce steric hindrance, favoring reactions at the ketone.
  • Physical Properties: Branched chains (e.g., 7-methyl substituent) typically lower melting points and increase volatility compared to linear analogs like ethyl palmitate ().
  • Applications: Similar to diterpenoid methyl esters (), this compound may serve as a precursor in resin or fragrance synthesis.

Preparation Methods

Reference : Organic Syntheses, Coll. Vol. 3, p. 601 (1955)
Method :

  • Substrates : Methyl acetoacetate and 4-methylpentanoyl chloride.
  • Conditions :
    • Base-catalyzed condensation using sodium methoxide in anhydrous methanol.
    • Reaction carried out under reflux (65–70°C) for 6–8 hours.
  • Workup :
    • Acidification with dilute HCl.
    • Extraction with diethyl ether, followed by drying over anhydrous Na₂SO₄.
    • Distillation under reduced pressure to isolate the product.
  • Yield : ~65% (reported in analogous Claisen condensations).

Key Features :

  • Scalable for industrial production.
  • Requires careful control of moisture to avoid hydrolysis.

Reference : The Journal of Organic Chemistry, 15, p. 785 (1950)
Method :

  • Substrates : 4-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)benzoic acid methyl ester.
  • Conditions :
    • Reduction using sodium borohydride (NaBH₄) and nickel boride (Ni₂B) in dry tetrahydrofuran (THF).
    • Reaction stirred at room temperature for 24 hours.
  • Workup :
    • Filtration through Celite to remove catalyst residues.
    • Solvent removal under vacuum.
    • Purification via column chromatography (ethyl acetate/hexane, 1:9).
  • Yield : 40% (as a diastereomeric mixture).

Key Features :

  • Selective reduction of keto groups.
  • Requires inert atmosphere due to pyrophoric nickel boride.

Reference : US Patent 5,072,005 (1991)
Method :

  • Substrates : Acrolein derivatives under carbon monoxide pressure.
  • Conditions :
    • Catalytic system: 5% Pd/C, HCl, and triphenylarsine in methanol.
    • High-pressure reactor (1,350–2,700 psi CO) at 115–133°C for 1–6 hours.
  • Workup :
    • Ester determination via GC-MS.
    • Isolation by distillation or crystallization.
  • Yield : 24.9–36.6% (for analogous C₄ esters).

Key Features :

  • Suitable for functionalized keto esters.
  • Energy-intensive due to high-pressure requirements.

Reference : CN Patent 105,418,420A (2016)
Method :

  • Substrates : 4-Chloroacetoacetate methyl ester and methanol.
  • Conditions :
    • Sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF).
    • Reaction at 20–25°C for 4–6 hours.
  • Workup :
    • pH adjustment to 10–12 with HCl.
    • Extraction with ethyl acetate.
    • Decolorization with activated carbon and solvent evaporation.
  • Yield : 72–89% (reported for methyl 4-methoxyacetoacetate).

Key Features :

  • Mild conditions avoid high temperatures.
  • Minimizes ester hydrolysis side reactions.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield Advantages Limitations
Claisen Condensation NaOCH₃ ~65% Scalable, classical approach Moisture-sensitive
Nickel Boride Reduction Ni₂B, NaBH₄ 40% Selective reduction Diastereomer separation required
Palladium Carbonylation Pd/C, CO 25–37% Functional group tolerance High-pressure equipment needed
Base-Mediated Alkylation NaH, KOCH₃ 72–89% Mild conditions, high yield Sensitive to reagent purity

Key Challenges and Optimization Strategies

  • Diastereomer Management : The nickel boride method produces a 3:2 diastereomeric ratio, necessitating chromatography for purification.
  • Catalyst Cost : Palladium-based systems are expensive but critical for carbonylation.
  • Safety : Sodium hydride requires anhydrous conditions and inert atmosphere handling.

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